![molecular formula C10H19N B14424638 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-41-8](/img/structure/B14424638.png)
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrole family, which is known for its aromatic properties and presence in various natural and synthetic products. The structure of this compound includes a cyclopentane ring fused with a pyrrole ring, and it is substituted with three methyl groups at positions 1, 5, and 6a.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the Hantzsch pyrrole synthesis, which uses primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride or manganese complexes, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products Formed
Oxidation: Dimers and tetracyclic compounds.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Aplicaciones Científicas De Investigación
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nitrogen-containing heterocycles and aromatic systems .
Comparación Con Compuestos Similares
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and antiviral properties.
Pyrrole derivatives: These compounds are known for their diverse applications in medicine, including as fungicides, antibiotics, and antitumor agents.
Propiedades
Número CAS |
87390-41-8 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1,5,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-6-9-4-5-11(3)10(9,2)7-8/h8-9H,4-7H2,1-3H3 |
Clave InChI |
KRXRTDCWXLWKKC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CCN(C2(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


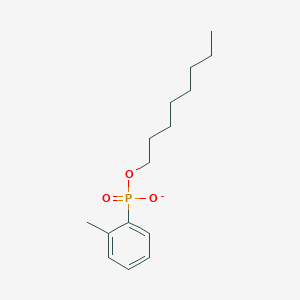
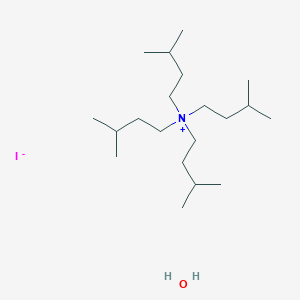

![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
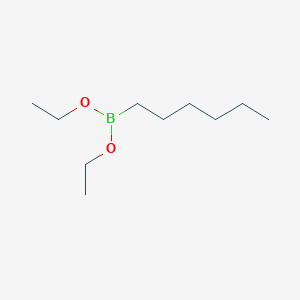
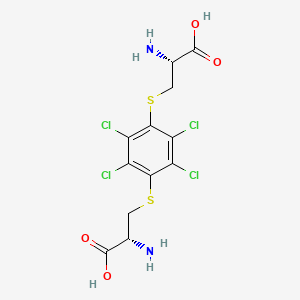
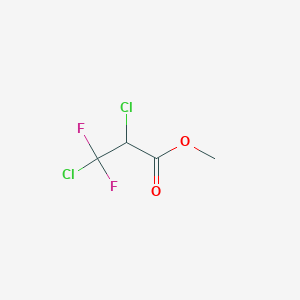

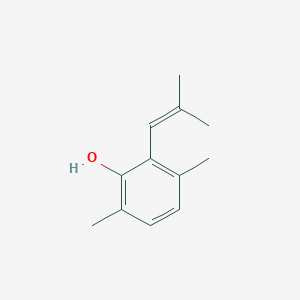
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
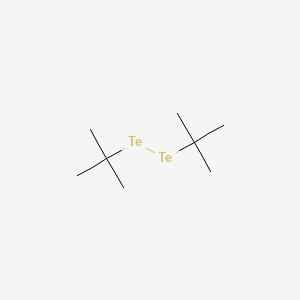
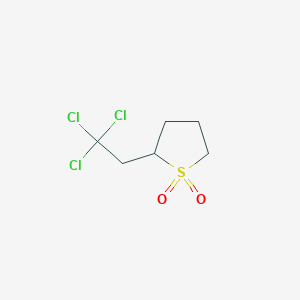
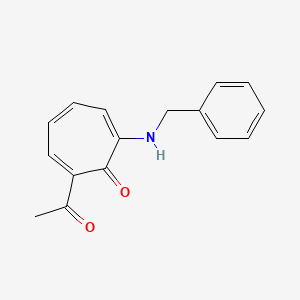
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
